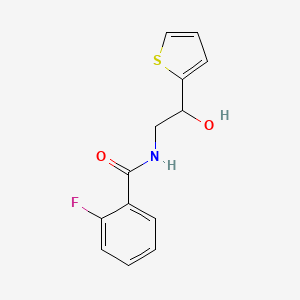

2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

2-fluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-10-5-2-1-4-9(10)13(17)15-8-11(16)12-6-3-7-18-12/h1-7,11,16H,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMQAEHYSMQKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a hydroxyethyl group.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a fluorobenzoyl chloride with an amine derivative of the thiophene compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.

Material Science: The thiophene ring system is known for its applications in organic semiconductors and light-emitting diodes.

Biological Studies: The compound can be used to study the interactions of fluorinated benzamides with biological targets.

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide ()

- Substituents : Chlorine at C2 and fluorine at C4 on the benzamide; methoxy and thiophen-3-yl on the ethyl group.

- Key Differences: The chloro substituent increases lipophilicity (Cl vs. F: logP difference ~0.5) . Thiophen-3-yl vs. thiophen-2-yl alters π-stacking interactions due to differing sulfur positions.

5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide ()

- Substituents : Fluorine at C2 on benzamide; pyridin-2-yl on the ethyl group and a piperidinyl-dioxolane moiety.

- Key Differences: Pyridine introduces basicity (pKa ~5), enhancing water solubility at physiological pH. The bulky piperidinyl-dioxolane group increases molecular weight (~500 Da vs.

Ethyl Group Modifications

N-(2-(Thiophen-2-yl)ethyl) Benzamide Derivatives ()

- Example : 3-Iodo-N-(2-(thiophen-2-yl)ethyl)benzamide.

- Key Differences: Lack of hydroxyl group eliminates intramolecular hydrogen bonding, reducing conformational rigidity.

(E)-3-(Furan-3-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide ()

- Key Differences: Replacement of benzamide with acrylamide alters electronic properties (reduced aromaticity). Furan vs.

Actividad Biológica

2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a fluorinated benzamide derivative that has garnered attention in medicinal chemistry due to its unique structural features. The compound's molecular structure includes a fluorine atom, a hydroxyethyl group, and a thiophene ring, which together may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is with a molecular weight of approximately 265.31 g/mol. The compound's structure is characterized by:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Hydroxyethyl Group : Potentially involved in hydrogen bonding interactions.

- Thiophene Ring : Contributes to the compound's electronic properties, influencing its interaction with biological targets.

The biological activity of 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is hypothesized to involve interactions with specific enzymes or receptors. The presence of fluorine is known to enhance binding affinity, potentially making this compound a candidate for drug development targeting various biological pathways.

Potential Targets

- Histone Deacetylases (HDACs) : The introduction of fluorine in similar compounds has been shown to affect HDAC activity, suggesting potential for 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide in epigenetic modulation .

- Protease Inhibition : Preliminary studies indicate that compounds with similar structures may inhibit serine proteases involved in viral propagation, suggesting a possible antiviral application .

Biological Activity Studies

Research has indicated that 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide may exhibit various biological activities:

Antimicrobial Activity

A comparative study on structurally related compounds highlighted the potential antimicrobial properties of 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide. The compound was evaluated against several bacterial strains, showing promising results:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide | TBD | Antibacterial |

| Ciprofloxacin | 1.25 - 7 | Antibacterial |

This table illustrates the effectiveness of the compound compared to a standard antibiotic.

Case Studies

- Inhibition Studies : A recent study utilized NMR spectroscopy to evaluate the binding interactions between fluorinated derivatives and target proteins, revealing that modifications like those present in 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can significantly alter binding affinities and biological outcomes .

Synthesis and Characterization

The synthesis of 2-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves several key steps:

- Formation of Thiophene Derivative : Utilizing methods like the Gewald reaction.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.